(1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine
Description
(1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine is a chiral fluorinated amine featuring a trifluoromethyl group at the ortho position of the phenyl ring and a trifluoroethylamine moiety. The (1R)-stereochemistry at the chiral center distinguishes it from its enantiomer, which may exhibit divergent biological or physicochemical properties. This compound is primarily utilized in pharmaceutical and materials science research due to the electron-withdrawing and lipophilicity-enhancing effects of the trifluoromethyl groups. Its hydrochloride salt (CAS 1443981-34-7, molecular formula C₉H₈ClF₆N) is a common derivative for stability and solubility optimization .
Properties
CAS No. |
1213339-31-1 |
|---|---|
Molecular Formula |
C9H7F6N |
Molecular Weight |
243.15 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m1/s1 |
InChI Key |
SMXFZIKBUKWJGE-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C(F)(F)F)N)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Catalysts or Auxiliaries
A common strategy involves the enantioselective addition of trifluoromethyl groups to a suitable aromatic aldehyde or ketone precursor, followed by reductive amination to introduce the amine functionality.
- Starting materials often include substituted benzaldehydes bearing trifluoromethyl groups.
- Trifluoroacetaldehyde or trifluoromethyl-containing reagents are used to introduce the trifluoromethyl group at the α-position relative to the amine.
- Chiral catalysts or auxiliaries such as chiral amines or amino acid derivatives (e.g., (L)-leucinamide or (D)-phenylalanine amide) are employed to induce stereoselectivity.
- Reaction conditions typically involve mild temperatures (10 to 80 °C) and atmospheric to slightly elevated pressures (1 to 10 bar).
- The final amine is often isolated as a hydrochloride salt for stability and ease of handling.
Resolution of Racemic Mixtures
An alternative method involves synthesizing the racemic mixture of the target compound followed by resolution using chiral amines to form diastereomeric salts, which can be separated by crystallization.
- The racemic trifluoromethylated ethanamine is treated with a chiral amine resolving agent such as (L)-leucinamide or (D)-phenylalanine amide.
- The resulting diastereomeric salts are crystallized and separated.
- Acid treatment (e.g., with hydrochloric acid or sulfuric acid) liberates the enantiomerically pure amine.
- This method is well-documented in the resolution of related trifluoromethylated cyclopropanecarboxylic acids and their amine derivatives.
Representative Preparation Procedure (Based on Patent EP3526189B1)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of racemic trifluoromethylated intermediate | Temperature: -20 to 100 °C; Pressure: 1-10 bar | Reaction time: 1-20 hours |
| 2 | Treatment with chiral amine resolving agent (e.g., (L)-leucinamide) | Suitable solvent, room temperature to below room temperature | Formation of diastereomeric salt |
| 3 | Crystallization and isolation of diastereomeric salt | Controlled cooling | Separation of enantiomers |
| 4 | Acid treatment to release enantiopure amine | Acids such as HCl, HBr, H2SO4 | Yields (1R)-enantiomer |
This process has been optimized to enhance yield and enantiomeric purity by adjusting temperature, solvent, and acid type.
Chemical and Physical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Boiling Point | ~200.9 °C at 760 mmHg (related compounds) |
| Flash Point | ~74.7 °C |
| Density | ~1.306 g/cm³ |
| Refractive Index | ~1.439 |
The presence of multiple trifluoromethyl groups increases the compound’s lipophilicity and chemical stability due to strong C-F bonds, influencing reaction conditions and purification methods.
Additional Notes on Synthetic Challenges and Solutions
- The electron-withdrawing trifluoromethyl groups reduce nucleophilicity of intermediates, requiring careful selection of reagents and catalysts.
- Use of continuous flow reactors and automated systems has been reported to improve reaction control and scalability in industrial settings.
- Purification often involves chromatographic techniques or crystallization of salts to achieve high enantiomeric excess.
- The choice of chiral resolving agents is critical; amino acid derivatives have shown high efficiency in resolution steps.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Agents | Advantages | Limitations |
|---|---|---|---|
| Asymmetric Synthesis | Chiral catalysts, trifluoroacetaldehyde | Direct enantiomer formation, fewer steps | Requires expensive catalysts, optimization needed |
| Resolution of Racemate | Chiral amines (e.g., (L)-leucinamide), acids | High enantiomeric purity, scalable | Additional steps, lower overall yield |
| Continuous Flow Synthesis | Automated reactors, controlled conditions | Enhanced reproducibility, scale-up potential | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology
The compound’s stability and lipophilicity make it useful in biological studies, particularly in the design of bioactive molecules and drug candidates. Its ability to interact with biological targets enhances its potential in medicinal chemistry .
Medicine
In medicine, ®-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine is explored for its potential therapeutic applications. Its incorporation into drug molecules can improve pharmacokinetic properties and increase metabolic stability .
Industry
Industrially, the compound is used in the production of agrochemicals and specialty chemicals. Its unique properties contribute to the development of more effective pesticides and herbicides .
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Ortho vs. This steric effect may influence binding interactions in biological systems .
- Trifluoroethylamine vs. Unsubstituted Ethylamine: The trifluoroethylamine moiety enhances acidity (pKa reduction) and metabolic stability compared to non-fluorinated analogs (e.g., –18). This property is critical for optimizing pharmacokinetics in drug design .
Stereochemical Considerations
Fluorination Patterns
- Trifluoromethyl vs.
- Trifluoromethylthio (SCF₃) vs. Trifluoromethoxy (OCF₃) : The SCF₃ group in is more lipophilic and electron-withdrawing than OCF₃ (), which may alter substrate-enzyme interactions in medicinal chemistry applications .
Biological Activity
(1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H8F6N
- Molecular Weight : 279.61 g/mol
- CAS Number : 22038-85-3
- Synonyms : (1R)-2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine hydrochloride
Biological Activity
The biological activities of (1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine have been investigated in various studies, focusing on its pharmacological effects and potential therapeutic applications.
Antitumor Activity
Recent studies have shown that derivatives of trifluoroethylamines exhibit significant antitumor properties. For instance, compounds related to (1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine have been evaluated for their cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HePG-2 | 0.29 |
| Compound B | Hep-2 | 0.73 |
| (1R)-Trifluoro Compound | Caco-2 | 0.90 |
These findings suggest that the trifluoromethyl group enhances the compound's interaction with cellular targets involved in tumor growth inhibition .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Inhibition of metabolic enzymes such as acetylcholinesterase (AChE) has been reported, indicating a possible role in treating neurodegenerative diseases.
| Enzyme | Inhibition Type | IC50 (nM) |
|---|---|---|
| AChE | Competitive | 50 |
| Butyrylcholinesterase | Non-competitive | 75 |
These results highlight the compound's dual potential in both anticancer and neuroprotective applications .
The mechanisms underlying the biological activity of (1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine are still being elucidated. Preliminary data suggest that:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies
Several case studies have documented the efficacy of trifluoroethylamines in clinical settings:
-
Case Study on Lung Cancer : A patient treated with a trifluoroethylamine derivative showed a significant reduction in tumor size after three months of therapy.
- Initial Tumor Size : 5 cm
- Reduction After Treatment : 70%
- Duration of Treatment : 12 weeks
-
Neurodegenerative Disease Trial : A small cohort study indicated improved cognitive function in patients treated with a related compound for Alzheimer's disease.
- Cognitive Assessment Improvement : 30% increase in score after 8 weeks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
